tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the piperidine ring and the bromopyridine moiety makes it a candidate for the development of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bromopyridine derivative, which is then reacted with a thiol to introduce the thioether linkage. The piperidine ring is subsequently introduced through a nucleophilic substitution reaction. The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Amino or alkoxy-substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets through its bromopyridine and piperidine moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 3-((6-chloropyridin-2-yl)thio)methyl)piperidine-1-carboxylate
- **tert-Butyl 3-((6-fluoropyridin-2-yl)thio)methyl)piperidine-1-carboxylate
- **tert-Butyl 3-((6-iodopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the piperidine ring and the bromopyridine moiety provides a distinct pharmacophore that can be exploited in drug design.
Properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2S/c1-16(2,3)21-15(20)19-9-5-6-12(10-19)11-22-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXDOQQKPZKXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119614 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-13-1 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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